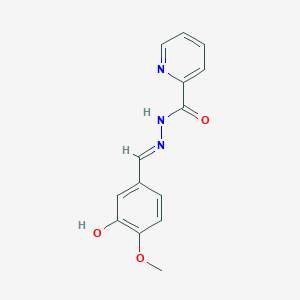
1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one, also known as CPP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. CPP belongs to the class of chalcones, which are known for their diverse biological activities. CPP has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to possess a wide range of biochemical and physiological effects. 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to possess antioxidant activity, which may contribute to its anticancer activity. 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one has also been shown to possess anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to possess antimicrobial activity, which may be useful in the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one also has several limitations, including its instability under acidic conditions and its susceptibility to oxidation.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one. One area of research is the development of 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one derivatives with improved pharmacological properties. Another area of research is the investigation of the synergistic effects of 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one with other anticancer agents. Additionally, the potential use of 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one in the treatment of other diseases, such as neurodegenerative diseases, is an area of interest for future research.
Conclusion
1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one is a chemical compound that has been extensively studied for its pharmacological properties, particularly its anticancer activity. 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one possesses a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one also has several limitations, including its instability under acidic conditions and its susceptibility to oxidation. There are several future directions for research on 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one, including the development of 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one derivatives with improved pharmacological properties and the investigation of the synergistic effects of 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one with other anticancer agents.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been extensively studied for its pharmacological properties, particularly its anticancer activity. 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, prostate cancer, and leukemia. 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one exerts its anticancer activity through multiple mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Eigenschaften
IUPAC Name |
(Z)-1-(4-chlorophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-12-6-4-11(5-7-12)13(18)8-10-17-14-3-1-2-9-16-14/h1-10H,(H,16,17)/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXHFZLFNUHSEB-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/C=C\C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5310655 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






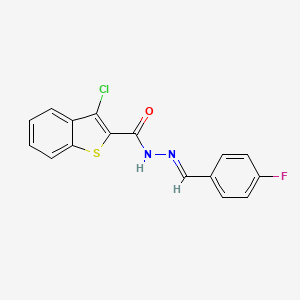
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3864123.png)
![2,4-dibromo-6-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B3864133.png)
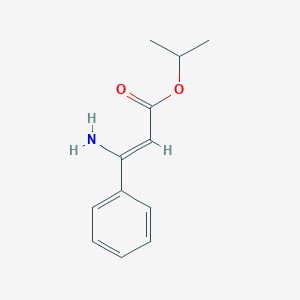
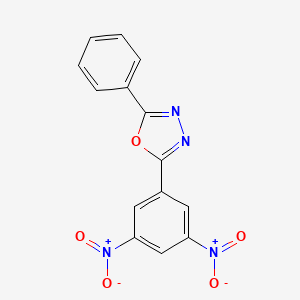
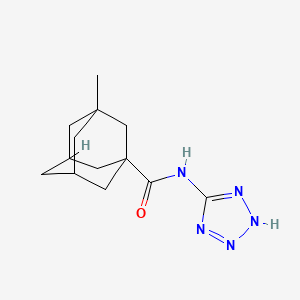
![N-(4-methoxyphenyl)-N-{2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3864162.png)
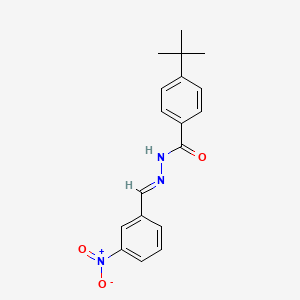
![1-(2-furyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B3864185.png)
![N'-[3-(2,4-dinitrophenoxy)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B3864191.png)
